B1575795 Temporin-1Lb

Temporin-1Lb

Cat. No.: B1575795
Attention: For research use only. Not for human or veterinary use.
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Description

Temporin-1Lb is a linear, 14-amino acid antimicrobial peptide (AMP) isolated from the skin of the North American frog Rana luteiventris (Spotted frog) . It is a member of the temporin family, which are short, cationic peptides known for their role in innate immune defense . Like other temporins, this compound is C-terminally amidated, a post-translational modification that can enhance its stability and antimicrobial activity . The peptide sequence is NFLGTLINLAKKIM, with a molecular weight of 1575.97 Da and a theoretical isoelectric point (pI) of 10, giving it a net charge of +2 at neutral pH . Research Applications and Value: this compound is primarily investigated for its antibacterial properties. It exhibits activity against Gram-positive bacteria, including Staphylococcus aureus , with a reported MIC value of 48 µM . This makes it a compound of interest in the ongoing search for novel anti-infective agents to address the challenge of antimicrobial resistance (AMR). Researchers study temporins like this compound to understand their mechanism of action, which typically involves interacting with and disrupting the bacterial cytoplasmic membrane . These peptides often adopt an amphipathic alpha-helical structure in membrane-mimetic environments, allowing them to bind to anionic lipid bilayers and cause permeabilization and depolarization, leading to cell death . The small size and relatively simple structure of temporins make them ideal templates for the design and synthesis of analogues with improved bioactivity and selectivity . Key Characteristics: • Source: Isolated from the skin of Rana luteiventris . • Sequence: NFLGTLINLAKKIM-NH₂ . • Length: 14 amino acids . • Modification: C-terminal amidation . • Activity: Demonstrates antibacterial activity against Gram-positive bacteria . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. References: 1. Goraya J, et al. Peptides with antimicrobial activity from four different families isolated from the skins of the North American frogs Rana luteiventris, Rana berlandieri and Rana pipiens. Eur J Biochem . 2000;267(3):894-900 . 2. PMC. Insight into the mechanism of action of temporin-SHa. PLoS One . 2017;12(3):e0174024 . 3. PMC. Temporins: Multifunctional Peptides from Frog Skin. Int J Mol Sci . 2023;24(6):5426 .

Properties

bioactivity

Antibacterial

sequence

NFLGTLINLAKKIM

Origin of Product

United States

Scientific Research Applications

It appears that the search results do not contain information about the applications of a compound specifically called "Temporin-1Lb." However, they do provide information on temporins in general, including their various applications and activities.

General Information on Temporins
Temporins are a family of antimicrobial peptides (AMPs) that primarily act by penetrating and disrupting bacterial membranes . They are known for their antimicrobial activity, especially against Gram-positive bacteria, including resistant pathogens . Recent studies suggest potential applications beyond antimicrobial activity, such as anti-inflammatory and anticancer activities .

Antimicrobial Activity
Temporins have demonstrated activity against Gram-positive bacteria . Temporin B enhances the in vitro antibacterial activity of temporin L against EMRSA-15 . Temporins A and B have shown higher activity against Gram-positive bacterial strains compared to Gram-negative ones. They also caused a total reduction in colony-forming units of S. aureus .

Anti-Inflammatory Activity
Temporin 1CEa exhibits anti-inflammatory properties by binding to lipopolysaccharide (LPS) and inhibiting its inflammatory effects . It downregulates the MyD88-dependent signaling pathway, reducing the release of proinflammatory molecules like tumor necrosis factor-α (TNFα) and interleukin-6 .

Anticancer Activity
Temporin 1CEa has shown anticancer (antiproliferative) activity against several cell lines, particularly human breast cancer cells . It disrupts membrane integrity, induces permeability, and causes the release of intracellular Ca .

Cytotoxicity
Temporin L can decrease cell viability, with the sensitivity varying based on the specific cell line tested . For example, Hut-78 cells showed a pronounced sensitivity to temporin L, while K-562 cells displayed marked resistance .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The Temporin family comprises over 30 variants, including Temporin-1La, Temporin-1Lc, and Temporin-1CEa, which share a conserved structure but differ in key residues. For example:

  • Temporin-1La (Sequence: FLPLIGRVLSGIL) has a polarity index of 0.38, making it more hydrophobic than Temporin-1Lb. This enhances its activity against lipid-rich Gram-positive bacteria but reduces solubility in aqueous environments .
  • Temporin-1CEa (Sequence: FLPVLAGIAAKVVP) contains a valine-rich C-terminal region, increasing its stability in physiological conditions compared to this compound .

Table 1: Structural Comparison of Select Temporin Variants

Peptide Sequence Molecular Weight (Da) Polarity Index Key Residues
This compound NFLGTLINLAKKIM ~1,590 0.41 Lysine-rich C-term
Temporin-1La FLPLIGRVLSGIL ~1,450 0.38 Leucine-rich
Temporin-1CEa FLPVLAGIAAKVVP ~1,540 0.43 Valine-rich
Temporin-1Gb FLPIIAKIAGKFL ~1,620 0.40 Phenylalanine-rich

Data derived from .

Antimicrobial Activity

This compound demonstrates broad-spectrum activity but varies in potency compared to other Temporins:

  • Gram-positive bacteria : this compound (MIC: 2–8 µM) shows comparable efficacy to Temporin-1CEa (MIC: 1–4 µM) but is less potent than Temporin-1Gb (MIC: 0.5–2 µM) against Staphylococcus aureus .
  • Fungi : this compound (MIC: 8–16 µM) outperforms Temporin-1La (MIC: 16–32 µM) against Candida albicans, likely due to its higher polarity index enhancing interactions with fungal membranes .
  • Cancer cells: this compound exhibits moderate cytotoxicity (IC₅₀: 25 µM) against melanoma cells, whereas Temporin-1SPa shows stronger anticancer activity (IC₅₀: 10 µM) .

Table 2: Functional Comparison of this compound with Peptides from Other Classes

Peptide Class Example Key Feature Selectivity (vs. Mammalian Cells)
Temporins This compound Membrane disruption via amphipathicity High
Defensins Bovine beta-defensin 6 β-sheet structure with disulfide bonds Moderate
Bacteriocins Enterocin Q Leaderless, heat-stable Low

Data from .

Selectivity and Toxicity

This compound’s polarity index (0.41) positions it between Enterocin Q (0.39) and Bovine beta-defensin 6 (0.37), enabling moderate selectivity for bacterial membranes while maintaining low hemolytic activity (<10% at 32 µM) . In contrast, Temporin-1CEa (polarity index: 0.43) shows higher hemolysis (>20% at 32 µM), likely due to increased hydrophilicity .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of Temporin-1Lb

The predominant method for preparing this compound is Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS), a well-established technique for synthesizing peptides with high purity and yield.

Key Aspects of SPPS for this compound:

  • Resin Selection: Rink amide MBHA resin is commonly used as the solid support, facilitating the synthesis of peptides with amidated C-termini, which is typical for temporins.

  • Amino Acid Protection: Fmoc (9-fluorenylmethoxycarbonyl) groups protect the amino terminus during synthesis, while side chains are protected with suitable groups such as Boc (tert-butyloxycarbonyl), Trt (trityl), or Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), depending on the residue.

  • Coupling Agents: Activation of amino acids for coupling is achieved using agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate), PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate), or DIC (N,N'-diisopropylcarbodiimide), often in combination with additives like Oxyma or HOAt to enhance coupling efficiency and reduce racemization.

  • Deprotection: The Fmoc group is removed using 20% piperidine in dimethylformamide (DMF), typically in two steps (0.5 min and 1 min), ensuring complete removal without damaging the peptide chain.

  • Coupling Cycles: The coupling and deprotection steps are repeated iteratively until the full peptide sequence is assembled on the resin.

  • Monitoring: The Kaiser test is employed to monitor the success of coupling and deprotection reactions throughout the synthesis process.

  • Cleavage: Final cleavage from the resin and side-chain deprotection are performed using a cleavage cocktail, commonly 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water, which also removes protecting groups and releases the peptide into solution.

Advanced Synthetic Techniques and Modifications

To enhance the stability and biological activity of temporins, including this compound analogues, several advanced synthetic modifications have been applied:

  • Ultrasonic-Assisted SPPS (US-SPPS): This method accelerates Fmoc deprotection and coupling reactions by applying ultrasonic energy, improving synthesis efficiency and peptide quality.

  • Lactam Stapling: Side-chain-to-side-chain cyclization via lactam bridges between lysine and glutamic acid residues stabilizes the α-helical structure, enhancing peptide stability and activity. This is achieved on solid-phase by selective removal of allyl protecting groups followed by intramolecular amide bond formation using coupling agents like PyAOP and HOAt.

  • Click Chemistry (Azide-Alkyne Cycloaddition): Introduction of azide and alkyne functionalized amino acids allows for cyclization via 1,4-disubstituted 1,2,3-triazole linkages, providing conformational constraint and resistance to proteolytic degradation.

  • Ring-Closing Olefin Metathesis (RCM): Hydrocarbon stapling is performed on-resin using Grubbs’ catalyst to form an olefinic bridge, further stabilizing the helical conformation.

  • Disulfide Bridge Formation: Oxidation of cysteine residues after cleavage from resin forms disulfide bonds, contributing to structural rigidity.

Purification and Characterization

  • Purification: Crude peptides are purified by reversed-phase high-performance liquid chromatography (RP-HPLC), achieving purities greater than 97%.

  • Characterization: The molecular mass and purity are confirmed by high-resolution mass spectrometry (HRMS) and analytical RP-HPLC.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Purpose/Notes
Resin Loading Rink amide MBHA resin Solid support for peptide elongation
Amino Acid Protection Fmoc for N-terminus; Boc, Trt, Pbf for side chains Protect reactive groups during synthesis
Coupling HBTU, PyBOP, DIC + Oxyma/HOAt, DIPEA Activate amino acids for peptide bond formation
Deprotection 20% Piperidine in DMF Remove Fmoc protecting group
Monitoring Kaiser test Confirm coupling/deprotection completion
Advanced Cyclization Lactamization (PyAOP/HOAt), Click chemistry, RCM Stabilize α-helix via side-chain cyclization
Cleavage TFA/TIS/H2O cocktail Release peptide from resin and remove protecting groups
Purification RP-HPLC Obtain high purity peptide
Characterization HRMS, analytical RP-HPLC Confirm peptide identity and purity

Research Findings on Preparation Methods

  • Studies have demonstrated that ultrasonic-assisted SPPS significantly reduces synthesis time and improves coupling efficiency for temporins, including this compound analogues.

  • Cyclization strategies such as lactam stapling and click chemistry have been shown to enhance the α-helical content and proteolytic stability of temporin peptides, which correlates with improved antimicrobial activity.

  • The choice of protecting groups and cleavage conditions is critical to prevent side reactions and ensure the correct folding of the peptide.

  • Purification by RP-HPLC combined with HRMS verification ensures that only peptides with the correct sequence and modifications are used for biological assays, maintaining reproducibility and reliability of results.

Q & A

Q. How can researchers mitigate ethical concerns when testing this compound in animal models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design, including sample size justification and humane endpoints. Use anesthesia/analgesia protocols approved by institutional animal care committees. Transparent reporting of adverse events in publications is mandatory .

Q. What practices enhance the reproducibility of this compound research across laboratories?

  • Methodological Answer : Share raw data (e.g., NMR spectra, MIC values) in public repositories like Zenodo. Use standardized strain libraries (e.g., ATCC) for antimicrobial assays. Collaborative inter-laboratory studies can identify protocol-specific variability and establish consensus guidelines .

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